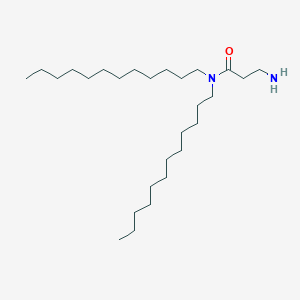
N,N-Didodecyl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecyl-beta-alaninamide is a chemical compound known for its hydrophobic properties. It is a derivative of beta-alanine, an amino acid, and features two dodecyl (C12) chains attached to the nitrogen atom. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-beta-alaninamide typically involves the reaction of beta-alanine with dodecylamine under specific conditions. One common method includes:
Reductive Amination: Beta-alanine is reacted with dodecylamine in the presence of a reducing agent such as sodium cyanoborohydride.
N-Methylation by Alkylation: This involves the alkylation of beta-alanine with dodecyl halides in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Didodecyl-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced using agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N,N-Didodecyl-beta-alaninamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Didodecyl-beta-alaninamide involves its interaction with lipid bilayers and hydrophobic molecules. It can integrate into lipid membranes, altering their properties and facilitating the transport of hydrophobic compounds. The molecular targets include lipid bilayers and hydrophobic regions of proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N,N-Didodecyl-beta-alaninamide bromide
- N,N-Ditetradecyl-beta-alaninamide
- N,N-Dioctyl-beta-alaninamide
Uniqueness
This compound is unique due to its specific chain length (dodecyl) and its ability to form stable vesicles and micelles. This makes it particularly useful in applications requiring stable emulsions and hydrophobic interactions .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it valuable for research and industrial purposes, particularly in the study of lipid membranes and hydrophobic interactions.
Properties
CAS No. |
60345-68-8 |
|---|---|
Molecular Formula |
C27H56N2O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
3-amino-N,N-didodecylpropanamide |
InChI |
InChI=1S/C27H56N2O/c1-3-5-7-9-11-13-15-17-19-21-25-29(27(30)23-24-28)26-22-20-18-16-14-12-10-8-6-4-2/h3-26,28H2,1-2H3 |
InChI Key |
XREXNOCKSXTADP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


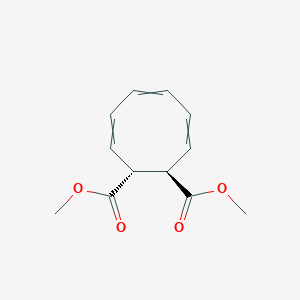
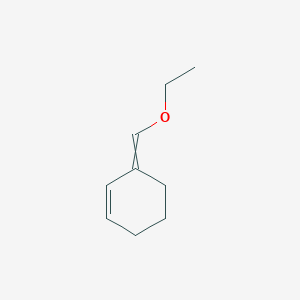
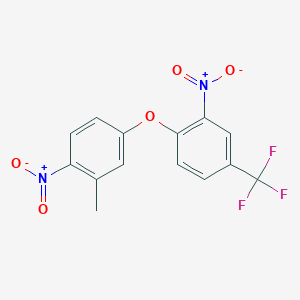
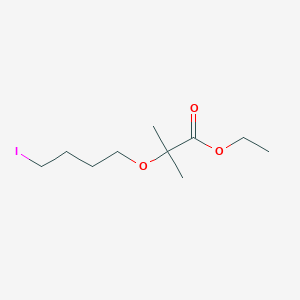
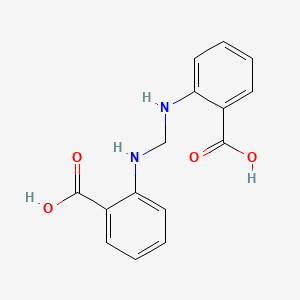
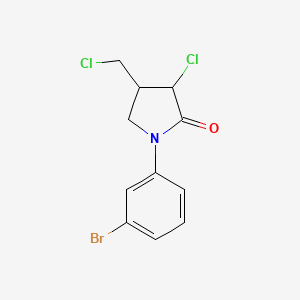
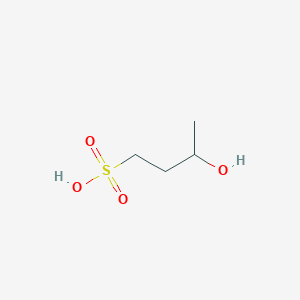

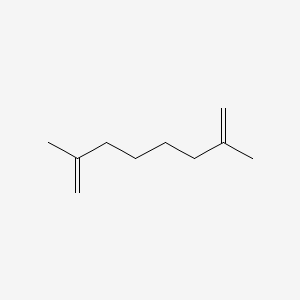
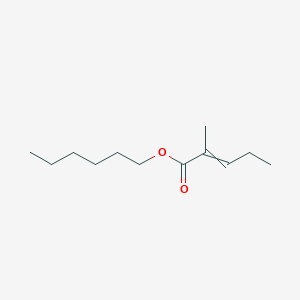
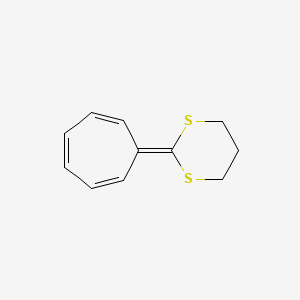
![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)

